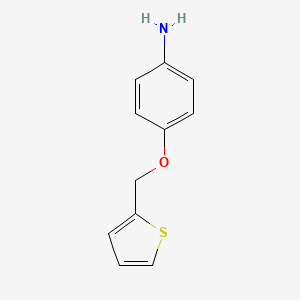
4-(2-Thiénylméthoxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Thienylmethoxy)aniline is an organic compound with the molecular formula C11H11NOS It consists of an aniline moiety substituted with a thienylmethoxy group
Applications De Recherche Scientifique
4-(2-Thienylmethoxy)aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Thienylmethoxy)aniline typically involves the reaction of 4-hydroxyaniline with 2-thienylmethanol under suitable conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate. The general reaction scheme is as follows:
4-Hydroxyaniline+2-Thienylmethanol→4-(2-Thienylmethoxy)aniline
Industrial Production Methods: Industrial production of 4-(2-Thienylmethoxy)aniline may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: 4-(2-Thienylmethoxy)aniline can undergo oxidation reactions, typically forming corresponding quinone derivatives.
Reduction: Reduction of this compound can lead to the formation of the corresponding amine derivatives.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the aniline moiety can be further functionalized.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives depending on the electrophile used.
Mécanisme D'action
The mechanism of action of 4-(2-Thienylmethoxy)aniline involves its interaction with various molecular targets. The compound can act as a nucleophile in substitution reactions, and its thienylmethoxy group can participate in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and biological activity.
Comparaison Avec Des Composés Similaires
4-Methoxyaniline: Similar structure but with a methoxy group instead of a thienylmethoxy group.
4-(2-Furylmethoxy)aniline: Similar structure but with a furylmethoxy group instead of a thienylmethoxy group.
Uniqueness: 4-(2-Thienylmethoxy)aniline is unique due to the presence of the thienylmethoxy group, which imparts distinct electronic and steric properties
Propriétés
IUPAC Name |
4-(thiophen-2-ylmethoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NOS/c12-9-3-5-10(6-4-9)13-8-11-2-1-7-14-11/h1-7H,8,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMGDKAKXCLDPAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)COC2=CC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70622516 |
Source


|
| Record name | 4-[(Thiophen-2-yl)methoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70622516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179246-28-7 |
Source


|
| Record name | 4-[(Thiophen-2-yl)methoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70622516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














